Micrococcin P
Description
Historical Discovery and Early Characterization
Micrococcin (B1169942) P1 stands as the foundational member of the thiopeptide class of antibiotics. toku-e.com It was first discovered in 1948 by Su, isolated from a strain of Micrococcus found in sewage waters in Oxford. mdpi.comvulcanchem.comnih.gov Early research demonstrated its activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org However, its progression as a potential therapeutic agent was initially halted due to its very poor solubility in water. researchgate.net
The initial scientific investigation into its structure proved to be a significant challenge. Early studies relied on chemical degradation and hydrolysis to identify the constituent molecular fragments. researchgate.netnih.gov These initial efforts successfully identified most of the chemical moieties present in micrococcin P but could not definitively establish their connectivity. nih.gov
The advent of Nuclear Magnetic Resonance (NMR) spectroscopy provided deeper insights, leading to several proposed structures. mdpi.comresearchgate.netnih.gov However, attempts to synthesize these proposed structures did not yield a compound identical to the natural one. mdpi.comnih.gov The definitive structure and stereochemistry of micrococcin P1 were not unequivocally confirmed until 2009, 51 years after its discovery, through its total synthesis by Ciufolini and his team. mdpi.comnih.gov
Over the years, Micrococcin P1 has been isolated from a surprisingly diverse range of bacteria beyond the original Micrococcus. It is produced by various species of Bacillus and Staphylococcus. frontiersin.org These producing organisms have been sourced from varied environments, including soil and even French Raclette cheese. mdpi.comfrontiersin.org For instance, Staphylococcus equorum WS 2733, isolated from a food source, and Bacillus cereus ATCC 14579 have been identified as producers. researchgate.netnih.govasm.org The discovery of its production by bacteria from different genera highlights its widespread distribution in nature. frontiersin.org
Producing Organisms of this compound
| Organism | Source of Isolation |
|---|---|
| Micrococcus sp. | Sewage Water mdpi.comvulcanchem.com |
| Bacillus pumilus | Soil nih.gov |
| Bacillus cereus ATCC 14579 | N/A researchgate.netasm.org |
| Bacillus marisflavi | Marine Cyanobacterium (Moorea producens) mdpi.com |
| Bacillus stratosphericus | Marine-derived researchgate.netmdpi.com |
| Staphylococcus equorum | French Raclette Cheese frontiersin.orgnih.gov |
| Staphylococcus hominis | N/A researcher.life |
| Staphylococcus epidermidis | N/A frontiersin.org |
Classification within Thiopeptide Antibiotics
This compound is a member of the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). toku-e.comasm.orgpnas.org This growing family now includes over one hundred distinct compounds. researchgate.netresearchgate.net Thiopeptides are characterized by a unique and highly modified peptide structure. nih.gov Their defining features include a nitrogen-containing six-membered ring, such as pyridine (B92270) or piperidine, embedded within a macrocyclic peptide backbone. pnas.orgresearchgate.net This backbone is rich in thiazole (B1198619) rings, which are derived from post-translational modification of cysteine residues. asm.orgpnas.org
This compound exemplifies these structural traits. It possesses a central pyridine ring formed from two serine-derived dehydroalanine (B155165) (Dha) residues. pnas.org The structure also contains six thiazoles and two threonine-derived dehydrobutyrine (Dhb) residues. pnas.org The biosynthesis of this compound is a complex process involving a dedicated cluster of genes (tcl genes). asm.orgpnas.org These genes encode the enzymes responsible for the extensive post-translational modifications, including cyclodehydration, oxidation, dehydration, and a final [4+2] cycloaddition reaction that forms the macrocycle. asm.orgpnas.org
Micrococcin P1 and Micrococcin P2 are two closely related variants, differing only by a pair of hydrogen atoms at the C-terminus. asm.org The conversion of the precursor peptide to Micrococcin P2 involves an oxidative decarboxylation, and a subsequent reduction step by the enzyme TclS yields Micrococcin P1. pnas.orgresearchgate.net
Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Macrocyclic peptide nih.govmedchemexpress.com |
| Heterocyclic Rings | Contains multiple thiazole rings and a central pyridine ring pnas.org |
| Amino Acid Derivatives | Includes dehydroalanine (from Serine) and dehydrobutyrine (from Threonine) pnas.org |
| Biosynthesis | Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) toku-e.comasm.org |
Significance in Antimicrobial Research
This compound has garnered significant attention in antimicrobial research due to its potent activity against a wide spectrum of Gram-positive bacteria. frontiersin.org This includes clinically important and drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes. nih.govagribiotix.comnih.gov Furthermore, it shows notable activity against Mycobacterium tuberculosis. nih.govfrontiersin.org
The mechanism of action for this compound involves the inhibition of bacterial protein synthesis. nih.govontosight.ai It specifically targets the elongation step by binding to a cleft formed by the L11 protein and the 23S rRNA in the bacterial ribosome. toku-e.com This binding interferes with the function of elongation factors Tu (EF-Tu) and G (EF-G), thereby halting protein translocation and leading to cell death. toku-e.com
Despite its potent activity, the poor aqueous solubility of this compound has been a major obstacle to its clinical development. frontiersin.org However, renewed interest has been sparked by the development of improved purification methods, the complete elucidation of its biosynthetic pathway, and successful total synthesis. researchgate.net These advancements open up possibilities for generating novel analogs through genetic engineering and synthetic chemistry to improve its properties. frontiersin.org The fact that it is ribosomally synthesized makes it particularly amenable to bioengineering. frontiersin.org Its strong synergistic activity with other antibiotics, such as rifampicin (B610482) against MRSA, further underscores its potential in combination therapies to combat multidrug-resistant infections. frontiersin.org
Structure
2D Structure
Properties
CAS No. |
1392-46-7 |
|---|---|
Molecular Formula |
C48H49N13O9S6 |
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12Z,19R,26Z,29S)-12,26-di(ethylidene)-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobutan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24-44-53-27(13-72-44)36-23(10-11-26(50-36)46-58-32(18-75-46)47-56-31(16-74-47)40(68)60-34(21(6)63)41(69)49-12-20(5)62)43-54-29(14-71-43)39(67)61-35(22(7)64)42(70)52-25(9-2)45-55-30(15-73-45)38(66)59-33(19(3)4)48-57-28(17-76-48)37(65)51-24/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,69)(H,51,65)(H,52,70)(H,59,66)(H,60,68)(H,61,67)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
UOHLKBVACLXSRE-GXSYYHJRSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N/C(=C\C)/C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(=CC)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(C(C)O)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
Structural Elucidation and Features
Macrocyclic Peptide Architecture
Micrococcin (B1169942) P is a ribosomally synthesized and post-translationally modified peptide (RiPP). asm.orgasm.org Its core is a 14-amino acid peptide that undergoes extensive modifications to form the final bioactive molecule. asm.orgpnas.orgpnas.org A key feature of its architecture is a 26-membered macrocycle. asm.orgescholarship.org This macrocyclic ring is formed through a [4+2] cycloaddition reaction involving two dehydroalanine (B155165) residues, a process that also leads to the formation of the central pyridine (B92270) ring and the cleavage of the leader peptide. asm.orgpnas.org
The biosynthesis of Micrococcin P involves a series of enzymatic steps, including the dehydration of serine and threonine residues and the cyclodehydration and oxidation of cysteine residues to form its characteristic heterocyclic systems. asm.orgnih.gov
Key Heterocyclic and Modified Amino Acid Residues
The structure of this compound is rich in unusual amino acid residues, which are crucial for its biological activity. These include multiple thiazole (B1198619) moieties, dehydroamino acids, and a central pyridine ring system. asm.orgpnas.orgescholarship.org
A prominent feature of this compound is the presence of six thiazole rings. pnas.orgnih.gov These five-membered heterocyclic rings containing both sulfur and nitrogen are derived from cysteine residues in the precursor peptide through a process of cyclodehydration and subsequent oxidation. asm.orgnih.govnih.gov Three of these thiazole rings are directly bonded to the central pyridine nucleus, forming a trithiazolylpyridine core. nih.govrsc.org The formation of these thiazole moieties is a critical step in the maturation of the antibiotic. asm.orgpnas.org Advanced laboratory techniques have been developed to synthesize these thiazole-containing fragments, which has been instrumental in the total synthesis of Micrococcin P1. researchgate.netacs.org
This compound contains dehydroamino acid residues, specifically dehydrobutyrine (Dhb) and dehydroalanine (Dha). pnas.orgescholarship.orgkarger.com These unsaturated amino acids are formed from threonine and serine residues, respectively, through enzymatic dehydration. asm.orgnih.govnih.gov There are two Dhb residues in the mature molecule. pnas.orgkarger.com The dehydroalanine residues are particularly important as they are the precursors for the formation of the central pyridine ring via a cycloaddition reaction. mdpi.comasm.orgpnas.org The presence of these dehydroamino acids contributes to the rigidity of the macrocyclic structure. mdpi.comrsc.org
At the heart of the this compound structure lies a trisubstituted pyridine ring. asm.orgescholarship.orgresearchgate.net This six-membered nitrogen-containing aromatic ring is a defining characteristic of this class of thiopeptides. asm.orgresearchgate.net It is formed from two serine-derived dehydroalanine residues through a formal [4+2] cycloaddition reaction, which also closes the macrocycle. asm.orgpnas.orgresearchgate.net This central pyridine scaffold has three thiazole rings directly attached to it. rsc.org The synthesis of this complex heterocyclic core has been a significant focus of chemical research. researchgate.netcapes.gov.br
Stereochemical Assignments and Conformational Studies
The precise three-dimensional arrangement of atoms in this compound, or its stereochemistry, was a significant challenge that was ultimately resolved through total synthesis and advanced analytical techniques. nih.govresearchgate.netresearchgate.net The molecule has six defined stereocenters. nih.gov Early studies involving degradation and NMR spectroscopy provided initial hypotheses about its constitution and stereochemistry, but it was the total synthesis in 2009 that provided unambiguous confirmation. mdpi.comnih.gov Conformational studies, primarily using NMR, have shown that the numerous azole rings and dehydroamino acids impart significant rigidity to the molecule, which is thought to be important for its interaction with its biological target. mdpi.com
Biosynthetic Pathways and Genetic Analysis
Ribosomal Synthesis of Precursor Peptides
The journey of Micrococcin (B1169942) P biosynthesis begins with the ribosomal synthesis of a precursor peptide, designated TclE. escholarship.orgasm.org This initial step is fundamental to the entire process, as the TclE peptide serves as the scaffold upon which all subsequent modifications occur.
The TclE precursor peptide is a key player in the biosynthesis of Micrococcin P. It is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. nih.govasm.org In strains like Mammaliicoccus sciuri IMDO-S72 and Macrococcus caseolyticus, the TclE precursor consists of a 35-amino acid leader peptide and a 14-amino acid core peptide. asm.orgasm.org This core peptide is rich in cysteine, serine, and threonine residues, which are the substrates for the extensive post-translational modifications that follow. pnas.org
The leader peptide plays a crucial role in guiding the biosynthetic machinery. It acts as a recognition element, ensuring that the modification enzymes bind to and process the correct substrate. nih.govpnas.org The N-terminal domain of the scaffolding protein TclI is thought to function as a RiPP recognition element (RRE) that directly interacts with the TclE leader peptide. escholarship.orgasm.org This interaction is a prerequisite for the subsequent modifications of the core peptide. asm.org Once the modifications are complete, the leader peptide is cleaved off to release the mature antibiotic. nih.govpnas.org
The core peptide is the portion of TclE that undergoes a series of chemical transformations to become the final bioactive this compound molecule. asm.orgpnas.org The genetic information for TclE is encoded by the tclE gene within the tcl biosynthetic gene cluster. nih.govasm.org
| Component | Description | References |
| Leader Peptide | An N-terminal sequence of 35 amino acids that acts as a recognition site for biosynthetic enzymes. | asm.orgasm.org |
| Core Peptide | A C-terminal sequence of 14 amino acids that is post-translationally modified to form the final product. | asm.orgasm.org |
| tclE Gene | The gene responsible for encoding the TclE precursor peptide. | nih.govasm.org |
Post-Translational Modifications (PTMs)
Following ribosomal synthesis, the TclE precursor peptide undergoes a cascade of post-translational modifications (PTMs) to yield the mature this compound. These modifications are catalyzed by a suite of enzymes encoded by the tcl gene cluster and are essential for the antibiotic's structure and bioactivity. pnas.org The key transformations include the formation of thiazole (B1198619) rings, the generation of dehydroamino acids, macrocyclization to form a central pyridine (B92270) ring, and modifications at the C-terminus. pnas.orgresearchgate.net
A hallmark of this compound is the presence of multiple thiazole rings, which are formed from the cysteine residues within the TclE core peptide. asm.orgpnas.org This two-step process involves cyclodehydration followed by dehydrogenation. asm.org
The formation of thiazoles is initiated by the conversion of all six cysteine residues in the core peptide. asm.org This transformation requires the coordinated action of three proteins: TclI, TclJ, and TclN. asm.orgasm.org TclI is a scaffolding protein that presents the TclE substrate to the modification enzymes. escholarship.orgasm.org TclJ, a cyclodehydratase, then catalyzes the cyclization of the cysteine side chains to form thiazoline (B8809763) intermediates. pnas.org Subsequently, TclN, an FMN-dependent dehydrogenase, oxidizes the thiazolines to the stable aromatic thiazole rings. pnas.org The installation of these thiazole rings is a critical early step, and it is required for all subsequent modifications to occur. asm.org
Another crucial set of modifications is the dehydration of serine and threonine residues within the core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. pnas.org This process is carried out by the enzymes TclK and TclL. pnas.org
TclK and TclL are homologous to the N- and C-terminal domains of the lantibiotic dehydratase NisB. pnas.org TclK is thought to glutamylate the hydroxyl groups of serine and threonine residues, which is followed by an elimination reaction catalyzed by TclL to generate the dehydroamino acids. pnas.org These unsaturated amino acids are key components of the final macrocyclic structure.
The formation of the characteristic macrocycle and the central pyridine ring of this compound is a pivotal step in its biosynthesis. This complex transformation is catalyzed by the enzyme TclM. nih.govpnas.org
TclM is predicted to catalyze a [4+2] cycloaddition reaction involving the dehydroalanine residues that were previously formed. nih.govpnas.org This reaction not only forms the central six-membered pyridine ring but also closes the peptide macrocycle. pnas.org Concurrently with this macrocyclization event, the leader peptide is cleaved from the modified core, releasing the macrocyclic peptide. pnas.org
The final steps in the biosynthesis of this compound involve modifications at the C-terminus of the peptide. These modifications can result in different variants of the antibiotic, such as Micrococcin P1 (MP1) and Micrococcin P2 (MP2). nih.govpnas.org
The C-terminal threonine residue is first processed by the dehydrogenase TclP. asm.orgpnas.org TclP is believed to catalyze an oxidative decarboxylation of the C-terminal threonine, resulting in a ketone group and the formation of MP2. nih.govpnas.org In some producer strains, a second dehydrogenase, TclS, is present. nih.govasm.org TclS can then reduce the ketone group of MP2 to a hydroxyl group, yielding the final product, MP1. nih.govpnas.orgresearchgate.net The absence of a functional tclS gene results in the accumulation of MP2. nih.govresearchgate.net
| Modification | Enzymes | Function | References |
| Thiazole Formation | TclI, TclJ, TclN | Conversion of cysteine residues to thiazole rings. | asm.orgasm.orgpnas.org |
| Dehydroamino Acid Formation | TclK, TclL | Dehydration of serine and threonine residues. | pnas.org |
| Macrocyclization & Pyridine Formation | TclM | Formation of the macrocycle and central pyridine ring. | nih.govpnas.org |
| C-Terminal Modification | TclP, TclS | Oxidative decarboxylation and reduction at the C-terminus. | nih.govasm.orgpnas.orgresearchgate.net |
Biosynthetic Gene Clusters (BGCs)
The genetic blueprints for Micrococcin P1 biosynthesis have been identified in several bacterial species, most notably in Macrococcus caseolyticus and Bacillus cereus. These BGCs, while both directing the synthesis of thiopeptides, exhibit significant differences in their size, organization, and the diversity of their final products.
A compact and efficient BGC for Micrococcin P1 production has been identified on a plasmid in Macrococcus caseolyticus strain 115. nih.govnih.gov This cluster, designated by the tcl gene nomenclature, is notably smaller than its counterpart in Bacillus cereus, spanning approximately 11 kb and containing 12 genes. nih.govnih.gov A key feature of this BGC is its production of a single thiopeptide product, Micrococcin P1. nih.govpnas.org
The tcl gene cluster in M. caseolyticus is organized into apparent transcriptional units. nih.gov The core components include the precursor peptide gene, tclE, and a suite of genes encoding enzymes for post-translational modifications. These modifications include thiazole formation, C-terminal decarboxylation, dehydroamino acid formation, and the creation of a pyridine-anchored macrocycle. nih.gov Of the 12 genes present in the cluster, eight have been identified as essential for the complete biosynthesis of Micrococcin P1. nih.gov The genetic organization of this BGC is highly conserved among different staphylococcal species. frontiersin.orgfrontiersin.org
Table 1: Genes in the Macrococcus caseolyticus Micrococcin P1 BGC and their Putative Functions
| Gene | Putative Function |
| tclE | Precursor peptide |
| tclI | Scaffolding protein (Ocin-ThiF-like) |
| tclJ | Cyclodehydratase (TOMM family) |
| tclK | Dehydratase |
| tclL | Dehydratase |
| tclM | Cyclase |
| tclN | Dehydrogenase |
| tclP | Oxidative decarboxylase |
| tclQ | Ribosomal protein L11 immunity gene |
| tclS | C-terminal reductase |
| orf18 | Protein of unknown function |
| tclU | Putative MerR-type transcriptional regulator |
Data sourced from multiple studies. nih.govnih.govpnas.orgfrontiersin.org
In contrast to the streamlined BGC of M. caseolyticus, the Bacillus cereus ATCC 14579 strain harbors a much larger and more complex chromosomal gene cluster for thiopeptide biosynthesis. nih.govpnas.org This cluster spans approximately 22-24 kb and contains 24 tcl genes. nih.govnih.gov A significant distinction of the B. cereus BGC is its capacity to produce a mixture of structurally related thiopeptides, including thiocillins, Micrococcin P1, and Micrococcin P2. nih.govfrontiersin.org
This expanded gene set includes multiple copies of the precursor peptide gene (tclE, tclF, tclG) and immunity genes (tclQ, tclT). nih.govfrontiersin.org The presence of additional modification enzymes, such as tclD, tclO, and tclV, is thought to contribute to the diversity of the final thiopeptide products. nih.gov
Comparative analysis of the Micrococcin P1 BGCs from M. caseolyticus and B. cereus reveals key differences in their genetic architecture and biosynthetic output. The staphylococcal BGC is characterized by its compact, 12-gene structure, a single precursor peptide gene (tclE), and the production of only Micrococcin P1. nih.govfrontiersin.org In contrast, the B. cereus BGC is larger, with 24 genes, multiple precursor peptide genes, and the ability to synthesize a range of thiopeptide variants. nih.govfrontiersin.org
Despite these differences, most genes in the M. caseolyticus BGC have homologous counterparts in the B. cereus cluster. nih.gov However, some genes are unique to each cluster. For instance, orf18, which encodes a protein of unknown function, is present in the staphylococcal clusters but absent in the B. cereus BGC. frontiersin.org Conversely, genes like tclA, tclB, tclD, tclO, and tclX are found only in the B. cereus cluster. frontiersin.org Interestingly, the tclI genes from M. caseolyticus and B. cereus show no homology, suggesting a substantial difference in their translated amino acid sequences. nih.gov The precursor peptide (TclE) and the ribosomal protein L11 (TclQ and TclT) are among the most conserved components across these different BGCs. nih.gov
Reconstitution and Engineering of Biosynthetic Pathways
The relatively compact nature of the M. caseolyticus Micrococcin P1 BGC has made it an attractive target for reconstitution in a heterologous host. nih.gov Researchers have successfully reconstituted and genetically modularized the 9-gene system for micrococcin biosynthesis in the model organism Bacillus subtilis. nih.govresearchgate.netnih.gov This achievement required promoter engineering and the reassembly of the essential biosynthetic genes into a modular plasmid system. nih.govresearchgate.netnih.gov
This heterologous expression system provides a powerful platform for dissecting the biosynthetic pathway. nih.gov It allows for rapid pathway manipulation, including gene deletion and protein tagging, to study the function of individual enzymes. nih.govresearchgate.netnih.gov For example, through this system, it was determined that eight processing proteins are sufficient for the production of Micrococcin P1. nih.govnih.gov Furthermore, the tailoring enzyme TclS was identified as catalyzing the C-terminal reduction step that differentiates Micrococcin P1 from its close relative, Micrococcin P2. nih.govresearchgate.netnih.gov The ability to engineer these pathways opens up possibilities for generating novel thiopeptide analogs with potentially improved properties. frontiersin.org
Molecular Mechanisms of Action
Inhibition of Ribosomal Protein Synthesis
Micrococcin (B1169942) P1 is a potent inhibitor of protein synthesis in susceptible bacteria, primarily Gram-positive organisms. toku-e.comglpbio.comlabscoop.com Its inhibitory action is targeted at the elongation step of translation. toku-e.comsonar.ch The compound belongs to the thiopeptide class of antibiotics, which are known to interfere with the function of the large ribosomal subunit. iiitd.edu.innih.gov
Acceptor-Site Specificity
Micrococcin P1 functions as an acceptor-site-specific inhibitor of ribosomal protein synthesis. toku-e.comglpbio.comlabscoop.comnih.gov It obstructs the binding of aminoacyl-tRNA to the ribosomal A-site, a critical step for the addition of new amino acids to the growing polypeptide chain. asm.orgasm.org This blockage prevents the ribosome from incorporating subsequent amino acids, thereby arresting protein elongation.
Interaction with Ribosomal Protein L11
A key molecular target of Micrococcin P1 is the ribosomal protein L11. nih.govnih.gov This protein is a crucial component of the large ribosomal subunit and is involved in regulating GTP hydrolysis by translational factors. nih.gov Micrococcin P1 binds to a complex formed between ribosomal protein L11 and 23S rRNA. nih.govnih.govasm.org The N-terminal domain of L11 is specifically implicated as the binding site for micrococcin. ebi.ac.ukembl-heidelberg.de Studies on micrococcin-resistant mutants have revealed that alterations or the absence of L11 can confer resistance to the antibiotic, underscoring the importance of this interaction. nih.gov The binding of micrococcin to L11 is thought to induce a conformational constraint on the protein, which in turn disrupts the function of ribosomal factors. nih.gov
Binding to 23S rRNA (GTPase-Associated Center)
Micrococcin P1's binding site is located within the GTPase-associated center (GAC) of the 23S rRNA, a functionally critical region of the large ribosomal subunit. pdbj.orgfrontiersin.org Specifically, it binds to a cleft formed between ribosomal protein L11 and helices 43 and 44 of the 23S rRNA. pdbj.orgasm.org The interaction involves specific nucleotides within the 23S rRNA, including the sequence between A1067 and A1098. embopress.org Footprinting analyses have demonstrated that micrococcin alters the chemical accessibility of nucleotides A1067 and A1095, indicating a direct interaction. oup.comresearchgate.net Mutations at these nucleotide positions have been shown to significantly reduce the binding affinity of micrococcin. oup.com This binding to the GAC is a cornerstone of its inhibitory mechanism.
Interference with Elongation Factors (EF-Tu, EF-G)
By binding to the L11-23S rRNA complex in the GAC, Micrococcin P1 interferes with the function of essential elongation factors, namely EF-Tu and EF-G. toku-e.comsonar.chiiitd.edu.inpdbj.org The binding of micrococcin to the ribosome physically obstructs the binding site for these factors. pdbj.orgasm.org EF-Tu is responsible for delivering aminoacyl-tRNA to the A-site, and EF-G facilitates the translocation of the ribosome along the mRNA. nih.govnih.gov By preventing the effective binding and function of both EF-Tu and EF-G, Micrococcin P1 halts the cycle of peptide elongation. toku-e.comsonar.ch Interestingly, while thiostrepton, a related thiopeptide, completely inhibits ribosome-dependent GTP hydrolysis in the presence of EF-G, micrococcin has been observed to stimulate this process. nih.govnih.govembopress.org
Correlation of Macrocycle Size with Molecular Targets
The mechanism of action of thiopeptide antibiotics can vary depending on the size of their macrocyclic ring structure. asm.orgnih.gov Micrococcin P1 possesses a 26-membered macrocycle. asm.org Thiopeptides with this ring size, including micrococcin and thiostrepton, typically target the ribosome by binding to the cleft between ribosomal protein L11 and the 23S rRNA. asm.orgnih.gov This binding prevents the association of elongation factors with the ribosome. In contrast, thiopeptides with larger, 29-membered rings, such as GE2270A, have a different primary target; they bind directly to elongation factor Tu (EF-Tu), preventing its interaction with aminoacyl-tRNA. asm.org
Mechanisms against Eukaryotic Pathogens (e.g., Apicoplast Targeting)
While eukaryotic ribosomes are generally insensitive to micrococcin, the antibiotic has demonstrated potent activity against certain eukaryotic pathogens, most notably the malaria parasite, Plasmodium falciparum. iiitd.edu.innih.govasm.org This activity is attributed to the presence of a plastid-like organelle in these parasites called the apicoplast. iiitd.edu.innih.govnih.govasm.org The apicoplast has its own protein synthesis machinery, including ribosomes that are prokaryotic in nature. webmate.menih.gov
Spectrum of Biological Activities in Vitro and Preclinical Studies
Antibacterial Activity
Micrococcin (B1169942) P1 (MP1) is a thiopeptide bacteriocin (B1578144) recognized for its potent antimicrobial activity, primarily targeting Gram-positive bacteria. nih.govfrontiersin.orgnih.gov This section details its spectrum of activity, including its effectiveness against multidrug-resistant strains, its inherent inactivity against Gram-negative bacteria, and its synergistic potential with other antimicrobial agents.
Activity against Gram-Positive Bacteria
Micrococcin P1 demonstrates broad-spectrum inhibitory action against a wide array of Gram-positive bacteria. nih.govfrontiersin.orgnih.gov In vitro studies have consistently shown its efficacy against various species, including those of clinical and food safety significance.
One study identified a Staphylococcus equorum strain that produces a substance with high antimicrobial activity against numerous Gram-positive bacteria, which was later identified as MP1. frontiersin.org Another study involving Staphylococcus equorum WS 2733, a food-borne bacterium, revealed that the secreted MP1 exhibited a bacteriostatic effect on a variety of Gram-positive bacteria. nih.gov This particular study tested 135 other Gram-positive bacteria and found that 130 were inhibited by the substance. nih.gov Furthermore, all 95 tested Listeria strains were inhibited. nih.gov
Research has established the Minimum Inhibitory Concentrations (MIC) of Micrococcin P1 against several Gram-positive strains. For instance, the MIC values for Staphylococcus aureus 1974149, Enterococcus faecalis 1674621, and Streptococcus pyogenes 1744264 are reported as 2 μg/mL, 1 μg/mL, and 1 μg/mL, respectively. medchemexpress.com Another study reported potent inhibition of Staphylococcus aureus KCTC 1927, Kocuria rhizophila KCTC 1915, and Bacillus subtilis KCTC 1021 with MIC values ranging from 0.05 to 0.8 μg/mL. mdpi.com
It is noteworthy that the antimicrobial peptide is highly inhibitory against all tested Listeria monocytogenes strains. nih.gov However, its effectiveness can vary, as evidenced by the fact that only 36% of the tested Bacillus cereus strains were sensitive. nih.gov
Table 1: In Vitro Antibacterial Activity of Micrococcin P1 against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus 1974149 | 2 | medchemexpress.com |
| Enterococcus faecalis 1674621 | 1 | medchemexpress.com |
| Streptococcus pyogenes 1744264 | 1 | medchemexpress.com |
| Staphylococcus aureus KCTC 1927 | 0.05–0.8 | mdpi.com |
| Kocuria rhizophila KCTC 1915 | 0.05–0.8 | mdpi.com |
| Bacillus subtilis KCTC 1021 | 0.05–0.8 | mdpi.com |
Activity against Multidrug-Resistant Strains (e.g., MRSA, MAC)
A significant aspect of Micrococcin P1's biological activity is its effectiveness against multidrug-resistant (MDR) bacteria, a growing global health concern. frontiersin.orgnih.gov Thiopeptides as a class are active against many Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. frontiersin.org
Specifically, Micrococcin P1 has demonstrated high antimicrobial activity against MRSA. nih.govfrontiersin.orgnih.gov While potent against MRSA in shorter incubation times (5-7 hours), its inhibitory effect can be diminished by the development of resistance during longer incubation periods (24 hours or more). nih.govfrontiersin.org In addition to MRSA, Micrococcin P1 is also active against other resistant strains such as Mycobacterium tuberculosis. frontiersin.org
Studies have also explored the activity of butanol extracts from MP1-producing staphylococcal isolates against MRSA and Listeria monocytogenes, revealing a strong antimicrobial profile even at considerable dilutions. nih.gov Competition studies have further highlighted the potent inhibitory effects of MP1-producing isolates against MRSA indicators. nih.gov
Lack of Activity against Gram-Negative Bacteria
A defining characteristic of Micrococcin P1's antibacterial spectrum is its lack of activity against Gram-negative bacteria. frontiersin.orgnih.govnih.gov This is a consistent finding across multiple studies.
For instance, a substance produced by S. equorum KAVA, identified as MP1, was tested against a panel of 30 different bacterial species and was found to be active only against Gram-positive bacteria, with no effect on Gram-negative bacteria like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. frontiersin.org Similarly, another study reported that while 130 out of 135 Gram-positive bacteria were inhibited by MP1, none of the 37 Gram-negative bacteria tested were affected. nih.gov Further research confirmed that MP1 showed no antibacterial activity against Gram-negative strains such as Escherichia coli KCTC 2441, Klebsiella pneumoniae KCTC 2690, and Salmonella typhimurium KCTC 2515, up to a concentration of 26 μg/mL. mdpi.com
The difference in susceptibility between Gram-positive and Gram-negative bacteria is attributed to the structural differences in their cell envelopes. mdpi.com The outer membrane of Gram-negative bacteria acts as a barrier against the penetration of antibiotics like Micrococcin P1. mdpi.combiorxiv.org
Synergistic Effects with Other Antimicrobials
To enhance its antimicrobial efficacy and address the issue of resistance development, the synergistic potential of Micrococcin P1 with other antimicrobial agents has been investigated. frontiersin.orgnih.gov
A particularly strong synergistic effect has been observed between Micrococcin P1 and rifampicin (B610482). nih.govfrontiersin.orgnih.gov In a study against MRSA, the combination of MP1 and rifampicin resulted in MIC values that were 25 and 60 times lower, respectively, than when the drugs were used individually. nih.govfrontiersin.org This synergistic combination was not only effective in eradicating a multidrug-resistant, luciferase-tagged MRSA strain (Xen31) in a murine skin infection model but also in preventing the recurrence of the infection. nih.govnih.govresearchgate.net In contrast, neither MP1 nor rifampicin alone could eradicate the MRSA strain from the wounds. nih.govnih.gov The combination was also found to be superior to fucidin cream in preventing resistance development. nih.govresearchgate.net
Beyond rifampicin, synergistic effects against MRSA Xen31 were also noted between MP1 and other antibiotics, including tetracycline, penicillin G, chloramphenicol, and fusidic acid, with fractional inhibitory concentration (FIC) values ranging from 0.13 to 0.18. tum.de Another study observed synergism between a butanol extract of an MP1-producing Staphylococcus sciuri and clindamycin (B1669177) (>80% synergy) and oxacillin (B1211168) (30% synergy) against an MRSA indicator. nih.gov
The synergistic activity of Micrococcin P1 with other bacteriocins has also been explored. nih.gov A combination of two bacteriocins with different structural and functional characteristics, garvicin KS and micrococcin P1, demonstrated synergistic antibacterial activity against biofilms produced by S. aureus, including several MRSA strains. nih.gov
Interestingly, a tricomponent formulation containing garvicin KS, micrococcin P1, and penicillin G led to a further increase in antimicrobial activity, showing a significant inhibitory effect on the metabolic activity of all tested strains. nih.govresearchgate.net This combination was able to restore the sensitivity of a highly resilient MRSA strain to penicillin G. nih.gov The combined treatment with garvicin KS and micrococcin P1 appeared to sensitize MRSA strains to penicillin G, indicating a potent synergistic effect against multidrug-resistant S. aureus. nih.gov
Sensitization to Conventional Antibiotics (e.g., Penicillin G)
A significant area of research has been the ability of Micrococcin P1 to act synergistically with conventional antibiotics, effectively resensitizing resistant bacterial strains. Studies have shown that MP1 can restore the sensitivity of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus pseudintermedius (MRSP) to the β-lactam antibiotic Penicillin G. mdpi.comnih.govresearchgate.net
In combination with Penicillin G, Micrococcin P1 has demonstrated a potent synergistic effect against multidrug-resistant S. aureus strains. nih.gov A tricomponent formulation including Garvicin KS, Micrococcin P1, and Penicillin G was shown to potently inhibit cell viability within S. aureus biofilms. nih.govresearchgate.net This suggests that bacteriocins like Micrococcin P1 could revitalize older, less effective antibiotics for treating resistant infections. mdpi.commdpi.com
Research has quantified the synergistic interactions using the fractional inhibitory concentration (FIC) index. A checkerboard assay against MRSA Xen31 revealed synergistic effects between MP1 and several antibiotics. frontiersin.org
Table 1: Synergistic Activity of Micrococcin P1 with Conventional Antibiotics against MRSA Xen31
| Antibiotic | FIC Index with Micrococcin P1 | Interpretation |
|---|---|---|
| Rifampicin | 0.04 | Strong Synergy |
| Tetracycline | 0.13 - 0.18 | Synergy |
| Penicillin G | 0.13 - 0.18 | Synergy |
| Chloramphenicol | 0.13 - 0.18 | Synergy |
| Fusidic Acid | 0.13 - 0.18 | Synergy |
Activity in Biofilm Settings
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. frontiersin.org Research into Micrococcin P1's efficacy against biofilms has yielded mixed but promising results, particularly when used in combination therapies.
On its own, Micrococcin P1 treatment at concentrations up to 0.1 mg/ml resulted in only a weak reduction in the metabolic activity of established S. aureus biofilms. researchgate.net However, when combined with the bacteriocin Garvicin KS, a significant reduction in the median colony-forming unit (CFU) levels of S. aureus biofilms was observed. researchgate.net For instance, a combination of Garvicin KS (5 mg/ml) and Micrococcin P1 (0.1 mg/ml) led to a notable decrease in biofilm viability. researchgate.net
Furthermore, a three-component combination of Micrococcin P1, Garvicin KS, and Penicillin G has been shown to potently inhibit cell viability within S. aureus biofilms, causing severe cell damage. nih.govresearchgate.net Similarly, a combination of MP1, the bacteriocin Nisin A, and the peptidoglycan hydrolase AuresinePlus demonstrated superior activity against biofilms formed by mastitis-derived staphylococci, including S. aureus. biorxiv.org A topical formulation with Garvicin KS and Micrococcin P1 was also effective in a murine skin infection model, highlighting its potential in treating biofilm-associated skin infections. mdpi.com
Table 2: Effect of Micrococcin P1 Combinations on S. aureus Biofilms
| Treatment | Target Strain | Observed Effect | Source |
|---|---|---|---|
| Micrococcin P1 (0.1 mg/ml) | S. aureus (various strains) | Weak reduction in metabolic activity | researchgate.net |
| Garvicin KS (5 mg/ml) + Micrococcin P1 (0.1 mg/ml) | S. aureus Newman | Significant reduction in Log10 CFU | researchgate.net |
| Garvicin KS + Micrococcin P1 + Penicillin G | MRSA ATCC 33591 | Potent inhibition of cell viability; severe cell damage | nih.govresearchgate.net |
| Micrococcin P1 + Nisin A + AuresinePlus | S. aureus (mastitis isolates) | Superior activity against biofilms | biorxiv.org |
Antifungal Activity Research
In addition to its antibacterial properties, research has indicated that Micrococcin P1 possesses antifungal activity. mdpi.com Studies evaluating extracts from bacteriocin-producing staphylococci have shown inhibitory effects against molds. mdpi.com Specifically, butanol extracts from the Micrococcin P1 producer Staphylococcus hominis C5835 were found to inhibit two mold indicators that are pathogenic to mushrooms. mdpi.com While some thiopeptides are known to have antifungal activities, this aspect of Micrococcin P1 is less characterized than its antibacterial effects. frontiersin.org
Antiplasmodial and Antimalarial Activity Research
A compelling area of Micrococcin P1 research is its potent activity against the malaria parasite, Plasmodium falciparum. nih.govnih.gov Studies have demonstrated that micrococcin is a powerful inhibitor of parasite growth and protein synthesis, likely targeting the plastid-like organelle (apicoplast) of the parasite. nih.govnih.gov
The in vitro efficacy of micrococcin against P. falciparum is noteworthy, with a 50% inhibitory concentration (IC₅₀) for growth measured at 35 nM. nih.govnih.gov This level of potency is comparable to, or even greater than, that of several commonly used antimalarial drugs. nih.gov The IC₅₀ for the inhibition of protein synthesis was found to be 90 nM. nih.gov The significant effectiveness of micrococcin against the malaria parasite suggests its potential as a lead compound for novel antimalarial chemotherapeutics. nih.govnih.gov
Table 3: In Vitro Antiplasmodial Activity of Micrococcin against P. falciparum
| Activity | IC₅₀ (nM) |
|---|---|
| Growth Inhibition | 35 ± 7.9 |
| Protein Synthesis Inhibition | 90 ± 22 |
Research into Other Biological Activities (e.g., Gene Modulation)
Research into the genetics of Micrococcin P1 has focused on its biosynthetic gene cluster (BGC). frontiersin.orgresearchgate.netnih.gov These BGCs are widespread among various bacterial isolates and are often located on mobile genetic elements, which suggests that the ability to produce MP1 can be transferred between bacteria via horizontal gene transfer. frontiersin.orguni-tuebingen.de
Comparative genomic analyses have been performed on the MP1 gene clusters from different staphylococcal species, such as S. equorum, S. aureus, and M. sciuri, and compared with the cluster in Bacillus cereus. frontiersin.orgmdpi.comuni-tuebingen.de These studies reveal differences in genetic organization; for example, staphylococcal MP1 clusters typically consist of 12 genes with a single copy of the structural gene (tclE), whereas the B. cereus cluster is larger. frontiersin.org The analysis of these BGCs is crucial for understanding the production of MP1 and for potential genetic engineering to create novel analogs. researchgate.netnih.gov Furthermore, the acquisition of the MP1 BGC by a new host, such as S. aureus RN4220, was found to impose a metabolic burden that could be overcome by adaptive mutation, indicating that a cell's metabolic framework is critical for effective production of the compound. uni-tuebingen.de
Mechanisms of Bacterial Resistance
Target Modification in Producing Organisms (Self-Immunity)
Organisms that produce Micrococcin (B1169942) P1 have developed innate "self-immunity" mechanisms to avoid self-destruction. These mechanisms are a fascinating example of evolutionary adaptation and are primarily centered on modifying the antibiotic's ribosomal target. asm.orgresearchgate.net
The primary target of Micrococcin P1 is a complex formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). frontiersin.orgweizmann.ac.il Producing organisms often possess a modified version of the L11 protein that prevents or reduces the binding of Micrococcin P1. asm.orgresearchgate.net This alteration can involve mutations, insertions, or even the complete absence of the L11 protein. weizmann.ac.ilnih.gov For instance, some resistant strains of Bacillus megaterium have been found to have deletions, insertions, or nonsense mutations in the gene encoding the L11 protein. nih.gov Other mutants exhibit single-site substitutions within a specific 11-amino acid segment of the L11 protein's N-terminal domain. nih.gov While strains completely lacking the L11 protein ("L11-minus") can survive, they often exhibit a slower growth rate. nih.gov
| Organism | L11 Mutation Type | Effect on Growth |
| Bacillus megaterium | Deletions, Insertions, Nonsense mutations | 2.5-fold slower growth than wild-type nih.gov |
| Bacillus megaterium | Single-site substitutions (e.g., P23L, P26L) | Normal growth nih.gov |
This table summarizes mutations in the L11 ribosomal protein that confer resistance to Micrococcin P1.
Another key self-immunity strategy is the enzymatic modification of the 23S rRNA at the antibiotic's binding site. Specifically, methylation of nucleotide A1067 in the 23S rRNA has been shown to confer resistance to thiopeptide antibiotics, including Micrococcin P1. msu.runih.govnih.gov This modification is carried out by a specific methyltransferase enzyme. nih.gov The addition of a methyl group to the 2'-O-ribose position of A1067 sterically hinders the binding of Micrococcin P1 to the ribosome, thereby protecting the protein synthesis machinery. msu.runih.gov This resistance mechanism has been observed in the thiostrepton-producing organism Streptomyces azureus. nih.gov It is important to note that this methylation likely occurs during the assembly of the ribosome, before the L11 protein binds. nih.gov
| Modification | Enzyme | Affected Nucleotide | Mechanism of Resistance |
| Methylation | Tsr Methyltransferase | A1067 in 23S rRNA | Steric hindrance of antibiotic binding msu.runih.gov |
This table outlines the methylation of 23S rRNA as a resistance mechanism to Micrococcin P1.
The genetic basis for this self-immunity is often found within the biosynthetic gene cluster responsible for producing Micrococcin P1. frontiersin.orgasm.org These clusters frequently contain specific "immunity" genes. frontiersin.orgtum.de One such well-characterized immunity gene is tclQ. frontiersin.orgasm.orgresearchgate.net This gene encodes a resistant variant of the ribosomal protein L11. researchgate.netresearchgate.net The TclQ protein replaces the native, susceptible L11 protein in the ribosome, effectively preventing the antibiotic from binding and inhibiting protein synthesis. researchgate.net The presence and number of these immunity genes can vary between different producing organisms. For example, staphylococcal gene clusters for Micrococcin P1 typically have a single copy of tclQ, whereas the gene cluster in Bacillus cereus ATCC 14579 contains two immunity genes, tclQ and tclT, which are identical L11 variants. frontiersin.orgresearchgate.nettum.de
Acquired Resistance Mechanisms in Sensitive Strains
Bacteria that are normally susceptible to Micrococcin P1 can develop resistance through spontaneous mutations. frontiersin.org This acquired resistance is a significant concern for the clinical utility of this antibiotic. frontiersin.org The primary mechanism of acquired resistance mirrors the self-immunity strategy of producing organisms: mutations in the gene encoding the L11 ribosomal protein. frontiersin.orgmdpi.com Single-point mutations within this gene can lead to high levels of resistance. frontiersin.org This ease of resistance development has been observed in various bacteria, including MRSA. frontiersin.org
Strategies to Mitigate Resistance Development
One notable example is the strong synergistic effect observed between Micrococcin P1 and rifampicin (B610482) against MRSA. frontiersin.org This combination has been shown to be effective in eradicating MRSA in a murine skin infection model and preventing the recurrence of infection. frontiersin.orgtum.de The combination was also found to be superior to fucidin cream in preventing the development of resistance. frontiersin.org Another study demonstrated that a combination of Micrococcin P1 and another bacteriocin (B1578144), garvicin KS, showed synergistic activity against S. aureus biofilms and could even restore the sensitivity of a highly resistant MRSA strain to penicillin G. nih.gov
These findings suggest that combining Micrococcin P1 with other antimicrobial agents is a viable strategy to combat resistant pathogens and preserve the efficacy of this potent thiopeptide. frontiersin.orgnih.gov
Structure Activity Relationship Sar and Medicinal Chemistry
Identification of Key Structural Determinants for Activity
The antibacterial efficacy of Micrococcin (B1169942) P is intrinsically linked to its complex, sulfur-rich macrocyclic structure. Structure-activity relationship (SAR) studies have revealed that the core architecture of the molecule is crucial for its biological function. This core consists of a 26-membered macrocycle featuring a central 2,3,6-trisubstituted pyridine (B92270) ring and multiple thiazole (B1198619) heterocycles. mdpi.comub.edu The mechanism of action involves binding to a specific cleft within the bacterial ribosome, located between the 23S rRNA and the L11 protein domain, which effectively stalls protein synthesis. mdpi.comresearchgate.net
Research based on both total synthesis and computational analysis has demonstrated that the integrity of this macrocyclic core is paramount for activity. researchgate.net Modifications are generally not well-tolerated within the main ring structure. However, SAR studies have consistently shown that the molecule possesses a distinct region where structural changes are permissible without abolishing bioactivity. mdpi.comresearchgate.net This modifiable region is the exocyclic "eastern" side chain. mdpi.comresearchgate.net This part of the molecule, which extends from the macrocycle, can be altered to create derivatives with potentially improved properties, while the central heterocyclic system remains essential for target binding. mdpi.com
Rational Design and Synthesis of Micrococcin Derivatives
The challenges associated with thiopeptides, such as poor aqueous solubility and difficult chemical derivatization, have historically hindered their development. mdpi.combiorxiv.org However, the elucidation of Micrococcin P's structure and the development of efficient total synthesis methods have paved the way for rational drug design and medicinal chemistry investigations. mdpi.comresearchgate.netnih.govchim.it The primary goal of these efforts is to create analogues with enhanced potency, improved pharmacokinetic properties, and optimized selectivity against specific pathogens. researchgate.net
Synthetic strategies have been developed to be "diversity-oriented," allowing for the practical and robust production of a variety of analogues for SAR studies. chim.it A key approach involves the selective modification of the "eastern" side chain, a region identified as tolerant to structural changes. mdpi.com For instance, researchers have focused on the selective hydrolysis of the ester group in Micrococcin P2 to yield a carboxylic acid ("micrococcin acid"), which serves as a key intermediate for creating new derivatives through amide coupling. mdpi.com This strategy allows for the introduction of various chemical moieties to explore their impact on bioactivity. mdpi.comnih.gov The incorporation of specific nitrogen heterocycles into this side chain has been a particularly fruitful strategy, leading to derivatives with significantly enhanced antimicrobial activity. nih.gov These synthetic endeavors open the door to the large-scale production of new thiopeptide analogues with improved pharmacological profiles. asm.orgasm.org
Computational Simulations in SAR Studies (e.g., Molecular Dynamics, Docking)
Computational methods are integral to the modern medicinal chemistry campaigns involving this compound. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to guide the rational design of novel derivatives. mdpi.comnih.govmdpi.comnih.gov These simulations provide critical insights into the binding interactions between this compound analogues and their ribosomal target, the complex of 23S rRNA and protein L11. mdpi.comresearchgate.net
Molecular docking predicts the preferred orientation and binding affinity of a ligand to its target protein. nih.govmdpi.com In the context of this compound, docking studies have been used to simulate how derivatives might fit into the binding cleft on the ribosome. nih.govvulcanchem.com This allows researchers to hypothesize which modifications might lead to more favorable interactions, such as additional hydrogen bonds, before undertaking complex chemical synthesis. mdpi.com
Molecular dynamics simulations build upon these docking poses, providing a view of the dynamic behavior of the ligand-receptor complex over time under simulated physiological conditions. mdpi.commdpi.com This helps to assess the stability of the binding and the conformational changes in both the ligand and the protein. mdpi.comnih.gov For this compound, extensive computational simulations have guided the creation of libraries of analogues, helping to prioritize synthetic targets that are predicted to have the highest potency. mdpi.com
Impact of Specific Modifications on Potency and Selectivity
The rational design and synthesis of this compound derivatives, guided by SAR and computational studies, have led to new compounds with significantly improved potency against key Gram-positive pathogens. mdpi.comnih.gov Modifications to the exocyclic side chain have proven particularly effective.
A medicinal chemistry campaign, guided by computational simulations, led to the creation of a library of analogues. mdpi.com From this work, compounds 57 and 58 were discovered. These derivatives, featuring modifications on the side chain, demonstrated potency against Clostridioides difficile that was nearly an order of magnitude greater than that of vancomycin. mdpi.com Computational analysis suggests that these analogues form additional hydrogen bonding interactions with the ribosomal target, explaining their enhanced activity. mdpi.com
Further research involving the incorporation of specific nitrogen heterocycles into the side chain of Micrococcin P2 (MP2) yielded analogues 6c and 6d . nih.gov These compounds proved to be more effective against impetigo (caused by Staphylococcus aureus) and C. difficile infection, respectively, compared to standard first-line treatments. nih.gov The table below details the minimum inhibitory concentration (MIC) of selected derivatives compared to vancomycin, highlighting their superior potency.
| Compound | MIC (μg/mL) against C. difficile ATTC 43325 |
|---|---|
| Vancomycin | 1.0 |
| Micrococcin P2 (MP2) | 1.0 |
| Compound 57 | 0.125 |
| Compound 58 | 0.125 |
These results demonstrate that specific, targeted modifications to the this compound scaffold can dramatically enhance antibacterial potency and selectivity, validating the structure-based drug design approach. nih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Micrococcin (B1169942) P1 and P2
The total synthesis of Micrococcin P1 was a landmark achievement that definitively confirmed its structure and stereochemistry, which had been a subject of debate for decades. ubc.caacs.orgnih.gov Several distinct strategies have since been developed for the synthesis of both Micrococcin P1 and its congener, Micrococcin P2.
One of the first total syntheses of Micrococcin P1 was accomplished by the Ciufolini group. A key feature of this synthesis was the construction of the central 2,3,6-trisubstituted pyridine (B92270) core. ubc.caacs.org Their approach involved a modified Hantzsch reaction to create the central pyridine ring with its attached thiazole (B1198619) moieties. acs.org This convergent route involved creating the core structure and then coupling it with the sensitive, highly-modified peptide side chain to complete the molecule. ubc.ca
Another successful total synthesis of Micrococcin P1 was reported by the Siegel group, which featured robust and scalable thiazole-forming reactions. escholarship.org This method utilized the condensation of nitriles and aminothiols to produce key thiazole-containing fragments in large quantities. escholarship.org A different approach employed a novel Molybdenum(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles under mild conditions. nih.gov This concise synthesis, completed in a 15-step longest linear sequence, also used a C-H activation strategy to install the trisubstituted pyridine core. nih.gov The final macrocyclization was achieved using PyAOP after a global deprotection step. nih.gov
The first total synthesis of Micrococcin P2 was achieved via a route designed to be economical, concise, efficient, and convergent. ubc.ca This synthesis provided access to significant quantities of the final product, enabling extensive biological evaluation. ubc.ca Key steps in this synthesis included a Bohlmann-Rahtz pyridine synthesis to form the core, a White-Siegel thiazole formation, and a final late-stage Suzuki cross-coupling to complete the structure. thieme-connect.com
| Compound | Key Synthetic Approach | Notable Features | Reference |
|---|---|---|---|
| Micrococcin P1 | Modified Hantzsch Reaction | Convergent route, confirmed structure | ubc.ca, acs.org |
| Micrococcin P1 | Mo(VI)-catalyzed Cyclodehydration | Concise (15 steps), C-H activation for core | nih.gov |
| Micrococcin P1 | Nitrile/Aminothiol Condensation | Scalable thiazole formation | escholarship.org |
| Micrococcin P2 | Bohlmann-Rahtz & Suzuki Coupling | First total synthesis, diversity-oriented | ubc.ca, thieme-connect.com |
Development of Scalable and Diversity-Oriented Synthetic Routes
A primary motivation for developing total syntheses of Micrococcin P is the need for scalable and versatile routes that can produce not only the natural products but also a wide range of analogs for structure-activity relationship (SAR) studies. ubc.caresearchgate.net
A significant advance in this area was a laboratory synthesis of Micrococcin P1 that showcased scalable thiazole-forming reactions from cysteine derivatives and nitriles, followed by oxidation. researchgate.netacs.org This method often did not require chromatographic purification for the thiazole-forming sequence and proved to be highly scalable, generating 199 mg of Micrococcin P1 in a single synthetic run. researchgate.netacs.org Another approach that enables gram-scale synthesis of key fragments involves a Mo(VI) oxide catalyst, highlighting its practicality for producing larger quantities suitable for further derivatization. nih.gov
For Micrococcin P2 , a "diversity-oriented" route was specifically designed to facilitate medicinal chemistry investigations. rsc.orgrsc.orgchim.it This approach allows for the late-stage introduction of chemical diversity, enabling the rapid generation of analogs. thieme-connect.com The strategy relies on a robust and practical synthesis that can be adapted to create various congeners for exploring their biological potential against pathogens like Clostridioides difficile and Mycobacterium tuberculosis. chim.it This synthetic flexibility is crucial because direct chemical modification of the natural product is often difficult, making total synthesis the preferred option for SAR studies. chim.it The development of these routes has been instrumental in enabling the exploration of this compound derivatives as potential new antibiotics. dntb.gov.ua
Synthesis of Analogs for Enhanced Biological Properties
The ability to synthesize analogs of this compound is critical for overcoming limitations of the natural product, such as poor solubility, and for optimizing its therapeutic potential. mdpi.com
Medicinal chemistry efforts have led to the development of novel analogs that significantly outperform the parent compounds in key aspects. dntb.gov.uaescholarship.org A diversity-oriented synthesis of Micrococcin P2 incorporated a late-stage Suzuki cross-coupling, which is a powerful method for preparing a variety of analogs by modifying a key bromide intermediate. thieme-connect.com This has enabled extensive biological evaluation against a panel of human pathogens. ubc.carsc.org
Research has shown that many clinically interesting analogs are amide derivatives of a common precursor, termed "this compound acid". chim.it This key intermediate can be generated and then coupled with various amines to rapidly produce new congeners. This strategy streamlines the process of lead optimization and the identification of preclinical candidates. researchgate.netchim.it For example, the synthesis of nitro-group-containing thiopeptide derivatives has produced promising agents for targeting Clostridioides difficile. dntb.gov.ua The modular nature of the synthetic routes allows for modifications to be incorporated, contributing to the fields of medicinal chemistry and pharmacology. ubc.ca
Fragment-Based Research and Synthesis
A fragment-based approach, where the complex molecule is broken down into smaller, more manageable pieces for synthesis, has been fundamental to tackling the total synthesis of this compound. One of the earliest total syntheses of Micrococcin P1 conceptualized the molecule as being constructed from four distinct components: Fragments A, B, C, and D. oup.com The strategy involved the independent synthesis of these fragments followed by their sequential coupling. oup.com
More recent synthetic efforts have also relied on a fragment-based strategy. For instance, the synthesis of Micrococcin P1 by the Siegel group involved the preparation of several thiazole-containing fragments, which were produced in decagram quantities. escholarship.org Similarly, another concise synthesis involved the gram-scale preparation of a key "bottom fragment" in seven steps, which was then elaborated to complete the natural product. nih.gov
Interestingly, fragment-based research has also yielded direct therapeutic insights. While Micrococcin P1 itself was not found to have significant anti-cancer activity in one study, several of its smaller synthetic precursor fragments demonstrated potent activity, with low micromolar to high nanomolar potency. escholarship.org This finding established a minimum scaffold required for this activity and suggested that these more easily accessible fragments could be valuable leads for drug discovery, potentially having a broader scope of activity than previously thought for this class of thiopeptides. escholarship.org
| Compound Name |
|---|
| Micrococcin P1 |
| Micrococcin P2 |
| PyAOP |
| Cysteine |
| Thiazole |
| Thiazoline |
| Molybdenum(VI)-oxide |
| Picolinic acid |
Producing Organisms and Ecological Context
Isolation from Micrococcus Species
Micrococcin (B1169942) P1 was originally discovered and isolated from a species of Micrococcus in 1948. researchgate.netfrontiersin.org This initial discovery laid the groundwork for the identification of a new family of thiopeptide antibiotics. While first found in Micrococcus, subsequent research has shown that other bacterial genera are also significant producers of this compound. csic.es
Production by Staphylococcus Species (e.g., S. equorum)
Several species within the genus Staphylococcus are known to produce Micrococcin P1. Notably, Staphylococcus equorum strain WS 2733, isolated from French Raclette cheese, was found to secrete this antibiotic, demonstrating its presence in food-related microbial communities. nih.govresearchgate.net This strain exhibited a bacteriostatic effect against a wide range of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.net
Further research has identified Micrococcin P1 production in other staphylococcal species, including Staphylococcus hominis. researchgate.netnih.govresearchgate.net The gene cluster responsible for Micrococcin P1 biosynthesis in S. hominis has been found on a plasmid, indicating the potential for horizontal gene transfer of this trait among staphylococci. researchgate.net Additionally, strains of Staphylococcus aureus and Mammaliicoccus sciuri (formerly Staphylococcus sciuri) have been identified as producers of Micrococcin P1. csic.esmdpi.comasm.org The production of Micrococcin P1 by S. equorum KAVA, a strain with high antimicrobial activity against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has also been reported. frontiersin.orgfrontiersin.org
Table 1: Selected Staphylococcus and Mammaliicoccus Species Producing Micrococcin P
| Species | Strain | Source of Isolation | Reference |
|---|---|---|---|
| Staphylococcus equorum | WS 2733 | French Raclette cheese | nih.gov |
| Staphylococcus equorum | KAVA | Not specified | frontiersin.org |
| Staphylococcus hominis | S34 | Not specified | nih.govresearchgate.net |
| Staphylococcus aureus | C5802 | Not specified | csic.esmdpi.com |
| Mammaliicoccus sciuri | X3041 | Not specified | csic.esmdpi.com |
| Mammaliicoccus sciuri | X3011 | Not specified | csic.esmdpi.com |
| Macrococcus caseolyticus (formerly S. epidermidis) | 115 | Not specified | nih.gov |
Identification in Bacillus Species
The production of this compound has also been documented in the genus Bacillus. The gene cluster for its synthesis was first discovered in Bacillus cereus ATCC 14579, which produces a mixture of thiopeptides including Micrococcin P1 and P2. nih.govmdpi.comnih.gov More recently, Bacillus marisflavi isolated from the filaments of the marine cyanobacterium Moorea producens was found to produce both Micrococcin P1 and P2. mdpi.comnih.gov
A novel variant, Micrococcin P3, was isolated from a marine-derived strain of Bacillus stratosphericus, expanding the known diversity of this antibiotic family. nih.govnih.govresearchgate.netmdpi.commdpi.com The reconstitution of the Micrococcin P1 biosynthetic pathway has been successfully achieved in the laboratory model organism Bacillus subtilis, allowing for detailed genetic analysis and engineering of the pathway. nih.govresearchgate.net
Table 2: Bacillus Species and their this compound Production
| Species | Compound(s) | Source/Context | Reference |
|---|---|---|---|
| Bacillus cereus | Micrococcin P1, P2 | Producer strain | nih.govmdpi.com |
| Bacillus marisflavi | Micrococcin P1, P2 | Epibiotic on Moorea producens | mdpi.com |
| Bacillus stratosphericus | Micrococcin P1, P3 | Marine-derived | nih.govnih.govresearchgate.netmdpi.com |
| Bacillus subtilis | Micrococcin P1 | Laboratory reconstitution | nih.govresearchgate.net |
Marine-Derived Bacterial Sources
Marine environments have proven to be a rich source of bacteria that produce this compound. A notable example is the isolation of Micrococcin P1 and a new analog, Micrococcin P3, from the culture broth of a marine-derived strain of Bacillus stratosphericus. nih.govnih.govresearchgate.netmdpi.com Both compounds demonstrated potent antibacterial activity against Gram-positive bacteria. nih.govnih.govresearchgate.net
Furthermore, Bacillus marisflavi, an epibiotic bacterium associated with the filamentous marine cyanobacterium Moorea producens, was found to produce Micrococcin P1 and P2. mdpi.com These findings underscore that bacteria associated with other marine organisms are a promising and still underexplored source of antimicrobial compounds. mdpi.com
Role in Microbial Competition and Niches
This compound plays a significant role in microbial competition by inhibiting the growth of other bacteria, particularly Gram-positive species. nih.govmdpi.com This allows the producing organism to gain a competitive advantage for resources and space within its ecological niche. The production of Micrococcin P1 by Staphylococcus equorum on cheese, for instance, helps it to inhibit the growth of competitors like Listeria monocytogenes. nih.govresearchgate.net
Thiopeptides like Micrococcin P1 are considered weapons in bacterial warfare, shaping the composition of microbial communities. nih.govresearchgate.net The production of these bacteriocins by staphylococci is a key mechanism for competing with other bacteria in diverse environments, from skin and nasal passages to food products. researchgate.netoup.com The fact that Micrococcin P1 is produced by bacteria from different genera and diverse habitats, including soil, food, and marine environments, highlights its broad ecological importance. frontiersin.org Interestingly, Micrococcin P1 and P3 produced by Bacillus stratosphericus showed weak activity against other marine-derived bacteria, suggesting an evolved chemical strategy for interspecific competition within the marine community. mdpi.com
Advanced Analytical and Methodological Approaches in Micrococcin Research
Spectroscopic Methods for Structure Elucidation (NMR, MS, HRMS, Tandem MS)
The definitive identification and structural characterization of Micrococcin (B1169942) P1 rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in piecing together the complex macrocyclic structure of Micrococcin P1. nih.gov One- and two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to determine the connectivity of atoms within the molecule. nih.govmdpi.com For instance, 2D NMR spectroscopy was pivotal in identifying Micrococcin P1 produced by Staphylococcus equorum WS 2733. nih.govasm.org The proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal characteristic signals that correspond to the various structural motifs of Micrococcin P, including multiple thiazole (B1198619) rings and a central substituted pyridine (B92270) ring. mdpi.com In one study, the ¹H NMR spectrum of a related compound, Micrococcin P3, showed distinct singlets for six thiazoles and two doublets characteristic of a 2,3,6-trisubstituted pyridine ring, indicating its classification as a series d thiopeptide. mdpi.com The analysis of a purified sample of Micrococcin P1 identified signals for 46 hydrogens and 48 carbon atoms, which, given its molecular mass, pointed to a high content of heteroatoms. nih.gov
Mass Spectrometry (MS) , in its various forms, provides crucial information about the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular mass of Micrococcin P1 at 1,143 Da. nih.govasm.orgresearchgate.netHigh-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of the exact molecular formula. For example, HRMS analysis of Micrococcin P1 yielded a [M+H]⁺ value of 1,144.2173, which aligns with the calculated value of 1,144.2179 for the molecular formula C₄₈H₄₉N₁₃O₉S₆. asm.org Similarly, the molecular formula of the novel Micrococcin P3 was determined as C₄₈H₄₉N₁₃O₉S₆ through HRESIMS data. mdpi.com
Tandem Mass Spectrometry (MS/MS) is employed to gain further structural insights through fragmentation analysis. The fragmentation pattern of Micrococcin P1 has been established and serves as a reference for identifying this compound in complex mixtures. mdpi.com This technique was crucial in confirming the identity of Micrococcin P1 and P2 isolated from Bacillus marisflavi. mdpi.com
The following table summarizes the key spectroscopic data for Micrococcin P1:
| Technique | Observation | Reference |
| ESI-MS | Molecular mass of 1,143 Da | nih.govasm.org |
| HRMS | [M+H]⁺ of 1,144.2173 (Calculated: 1,144.2179 for C₄₈H₄₉N₁₃O₉S₆) | asm.org |
| ¹H and ¹³C NMR | Signals for 46 hydrogens and 48 carbons, indicating high heteroatom content | nih.gov |
| 2D NMR (TOCSY, NOESY, HSQC, HMBC) | Elucidation of the complete molecular structure and connectivity | nih.govmdpi.com |
| Tandem MS | Characteristic fragmentation pattern used for identification | mdpi.com |
Chromatographic Techniques for Purification and Analysis (HPLC, RP-HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), are indispensable for the purification and analysis of this compound from bacterial cultures.
The purification of Micrococcin P1 typically involves a multi-step process. An initial concentration step, such as ammonium (B1175870) sulfate (B86663) precipitation, is often followed by reversed-phase chromatography. nih.govasm.orgresearchgate.net Final purification is frequently achieved using preparative or semi-preparative RP-HPLC. nih.govmdpi.com In one documented procedure, a 1,600-fold increase in specific activity with a 25% recovery was achieved through RP chromatography, with the final polishing step being RP-HPLC. nih.gov
This compound is a highly hydrophobic molecule, a property that is exploited in RP-HPLC. nih.gov It binds strongly to C18 columns and typically requires high concentrations of organic solvents, such as acetonitrile (B52724), for elution. nih.gov For instance, Micrococcin P1 has been observed to elute at approximately 67% acetonitrile. nih.gov The purity of the fractions obtained from HPLC is often monitored by analytical RP-HPLC, which should show a distinct and symmetrical peak for the pure compound. nih.gov
Various RP-HPLC columns and conditions have been reported for the purification of this compound. These include Europher 100-C₁₈ and Phenomenex Luna C18 columns, with elution often performed using a linear gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govmdpi.com
The table below outlines a typical purification scheme for Micrococcin P1:
| Purification Step | Method | Elution Conditions | Reference |
| Initial Concentration | Ammonium sulfate precipitation | - | nih.gov |
| Intermediate Purification | Reversed-phase column chromatography (e.g., Silica gel C₁₈) | Step gradient of acetonitrile in water with 0.1% TFA | nih.gov |
| Final Purification | Reversed-Phase HPLC (RP-HPLC) (e.g., Europher 100-C₁₈) | Linear gradient of 0-80% acetonitrile in water with 0.1% TFA | nih.govresearchgate.net |
| Analysis | Analytical RP-HPLC | Isocratic or gradient elution with acetonitrile/water/TFA | mdpi.com |
Bioassays for Antimicrobial Activity Evaluation
Bioassays are fundamental for determining the antimicrobial efficacy of this compound and for guiding its purification from natural sources. These assays measure the ability of the compound to inhibit the growth of susceptible microorganisms.
A common method used is the agar (B569324) diffusion assay , such as the spot-on-lawn test . In this assay, a solution containing this compound is spotted onto an agar plate that has been seeded with a lawn of a sensitive indicator bacterium, such as Staphylococcus aureus or Listeria ivanovii. nih.govasm.org After incubation, a clear zone of growth inhibition around the spot indicates antimicrobial activity. nih.govresearchgate.net This method is particularly useful for screening crude extracts and chromatographic fractions during purification. nih.gov
To quantify the potency of this compound, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under defined in vitro conditions. cabidigitallibrary.orgmdpi.com The broth microdilution method is a standard technique for MIC determination. mdpi.comcabidigitallibrary.org This involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. mdpi.combmglabtech.com Each well is then inoculated with a standardized suspension of the test bacterium. mdpi.com After incubation, the MIC is read as the lowest concentration of the antibiotic at which no visible growth is observed. cabidigitallibrary.orgmdpi.com
Micrococcin P1 has demonstrated potent activity against a range of Gram-positive bacteria. nih.govasm.org For example, MIC values for Micrococcin P1 against various strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes have been reported in the range of 1-2 µg/mL. medchemexpress.com In another study, Micrococcin P1 and a related compound, Micrococcin P3, exhibited MIC values between 0.05 and 0.8 µg/mL against several Gram-positive strains. mdpi.com
Here is a summary of bioassay methods used in this compound research:
| Bioassay Method | Purpose | Typical Indicator Organisms | Key Findings | Reference |
| Spot-on-Lawn Assay | Screening for antimicrobial activity during purification | Staphylococcus aureus, Listeria ivanovii | Presence of inhibition zones indicates activity | nih.govasm.org |
| Broth Microdilution | Determination of Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Bacillus subtilis, Kocuria rhizophila | MIC values for Micrococcin P1 are typically in the low µg/mL range against Gram-positive bacteria. | mdpi.commedchemexpress.com |
Genetic and Molecular Techniques for Biosynthesis Studies (e.g., Gene Disruption, Affinity Tagging)
Understanding the biosynthesis of this compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), has been greatly advanced by genetic and molecular techniques. These methods allow researchers to identify the genes responsible for its production and to dissect the functions of the individual biosynthetic enzymes.
The genes for Micrococcin P1 biosynthesis are typically found clustered together on a plasmid or within the bacterial chromosome. uni-tuebingen.deresearchgate.netGene disruption , or knockout mutagenesis, is a powerful technique used to confirm the role of these genes. By inactivating a putative biosynthetic gene, researchers can observe the effect on this compound production. For example, the disruption of a putative micrococcin synthetase gene in Staphylococcus equorum resulted in a mutant strain that was deficient in Micrococcin P1 production, thereby confirming the gene's function. nih.govresearchgate.net This approach is crucial for linking a specific gene cluster to the production of the antibiotic. asm.org
Affinity tagging is another sophisticated molecular technique that has been employed to study the step-by-step maturation of the this compound precursor peptide. In this approach, an affinity tag (such as a Glutathione S-transferase (GST) tag or a Strep-tag) is fused to the precursor peptide or one of the biosynthetic enzymes. pnas.orgnih.gov This allows for the easy purification of the tagged protein and any associated intermediates from the cell. pnas.org By combining affinity tagging with the use of catalytically inactive enzyme variants, researchers have been able to capture and analyze biosynthetic intermediates at various stages of the pathway. pnas.org This has provided a detailed model of the sequential modifications that transform the initial peptide into the mature antibiotic. pnas.org For instance, studies have shown that every protein component in the Micrococcin P1 biosynthetic pathway can be tagged without abolishing its function, facilitating the purification and in vitro study of the entire enzymatic machinery. nih.gov
These genetic and molecular approaches have been instrumental in elucidating the complex biosynthetic pathway of this compound, revealing a two-phase maturation process that involves thiazole formation, C-terminal processing, dehydration, and macrocyclization. pnas.org
The following table highlights the application of these techniques:
| Technique | Application in this compound Research | Key Outcome | Reference |
| Gene Disruption | Inactivation of a putative micrococcin synthetase gene. | Abolished production of Micrococcin P1, confirming the gene's role in biosynthesis. | nih.govresearchgate.net |
| Affinity Tagging (e.g., GST-tag, Strep-tag) | Fusion of tags to the precursor peptide (TclE) and biosynthetic enzymes. | Enabled the capture and analysis of biosynthetic intermediates, revealing the sequential steps of maturation. | pnas.orgnih.gov |
Future Perspectives and Research Challenges
Elucidation of Remaining Molecular Mechanisms
The primary mechanism of Micrococcin (B1169942) P1, the inhibition of bacterial protein synthesis by binding to the 23S rRNA and L11 protein complex, is well-established. amerigoscientific.com However, a more detailed, atomic-level understanding of this interaction is still needed. Future research is required to precisely map the binding site and understand the conformational changes that lead to the inhibition of elongation factors. amerigoscientific.com
Furthermore, the molecular basis for its activity against other pathogens, such as protozoa and viruses, is not fully understood. nih.govnih.gov For instance, in Hepatitis C virus (HCV), Micrococcin P1 is suggested to target the viral glycoprotein (B1211001) E2, interfering with viral entry into host cells. nih.gov A deeper investigation into these alternative mechanisms is crucial for broadening its therapeutic scope. Research should also explore the molecular underpinnings of observed synergistic effects with other antibiotics, which could reveal novel strategies to combat drug resistance. nih.gov
Exploration of Novel Therapeutic Applications
The broad spectrum of activity exhibited by Micrococcin P1 invites exploration into various therapeutic areas beyond its primary antibacterial role. nih.gov
Antiviral Applications: Research has shown that Micrococcin P1 can inhibit the entry of all Hepatitis C virus (HCV) genotypes into host cells, even affecting sofosbuvir-resistant strains. nih.gov This presents a promising avenue for developing new antiviral therapies, particularly in combination with existing drugs. nih.gov
Anticancer Potential: While Micrococcin P1 itself has not shown significant anticancer activity in vivo, some of its synthetic fragments have demonstrated potency in the low micromolar to high nanomolar range. escholarship.org This suggests that the core structure of Micrococcin P1 could serve as a scaffold for developing novel anticancer agents. escholarship.org Further investigation into bacteriocins as a class of molecules for targeted cancer therapy is warranted due to their ability to selectively disrupt cancer cell membranes. mdpi.comnih.gov
Antiprotozoal Activity: Micrococcin P1 has demonstrated noteworthy activity against protozoan parasites, including the malaria parasite Plasmodium falciparum. nih.govagribiotix.com Given the rise of drug-resistant protozoal diseases, further research into optimizing Micrococcin P1 and its derivatives for antiprotozoal therapy is a critical area of exploration. mdpi.com
Synergistic Combinations: A significant area of future application lies in combination therapies. Studies have demonstrated strong synergistic effects when Micrococcin P1 is combined with antibiotics like rifampicin (B610482), oxacillin (B1211168), and clindamycin (B1669177) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These combinations not only enhance efficacy but can also help prevent the development of resistance. nih.govresearchgate.net
Table 1: Investigated Therapeutic Applications of Micrococcin P1
| Therapeutic Area | Target Organism/Cell | Finding |
|---|---|---|
| Antiviral | Hepatitis C Virus (HCV) | Inhibits viral entry in a pan-genotypic manner with an EC50 of 0.1-0.5 µM. nih.gov |
| Anticancer | Cancer Cells | Synthetic fragments show low micromolar to high nanomolar potency. escholarship.org |
| Antiprotozoal | Plasmodium falciparum | Exhibits potent antimalarial activity. nih.gov |
| Antibacterial (Synergy) | MRSA | Shows strong synergy with rifampicin, reducing MIC values significantly. nih.gov |
Addressing Challenges in Drug Development
Despite its therapeutic promise, the translation of Micrococcin P1 into a clinical drug is hindered by several significant challenges.
Poor Aqueous Solubility: A major drawback for the entire thiopeptide class, including Micrococcin P1, is its low solubility in water. nih.govnih.govfrontiersin.org This hydrophobic nature complicates formulation and limits bioavailability, largely restricting its potential use to topical applications. nih.govnih.gov Overcoming this requires the development of novel drug delivery systems or chemical modifications to create more soluble analogs. nih.govnih.gov
Development of Resistance: Bacteria can develop resistance to Micrococcin P1 relatively easily through single-point mutations in the gene encoding the L11 ribosomal protein. nih.gov This rapid emergence of resistance poses a significant threat to its long-term efficacy as a standalone therapeutic agent. nih.gov Combination therapies that exhibit synergy are a key strategy to mitigate this issue. nih.gov
Scalable Synthesis and Production: While total synthesis has been achieved and is crucial for creating structural analogs, the process is complex and may not be economically viable for large-scale production. researchgate.netrsc.orgnih.gov Developing cost-effective and scalable fermentation and purification protocols from producer strains like Staphylococcus equorum or engineered microbes is essential for commercial viability. nih.govnih.gov
Economic Viability: The development of new antibiotics, in general, faces economic hurdles due to the high cost of development and the relatively low sales of new agents, which are often reserved for last-resort cases. nih.gov This makes it challenging for developers to recoup their investment.
Table 2: Key Challenges in the Development of Micrococcin P1
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Low Aqueous Solubility | The hydrophobic nature of the molecule limits bioavailability and formulation options. nih.govnih.gov | Chemical modification to create water-soluble analogs; advanced drug delivery formulations. nih.govnih.gov |
| Bacterial Resistance | Pathogens can rapidly develop resistance through mutations in the ribosomal L11 protein gene. nih.gov | Use in combination with synergistic antibiotics like rifampicin. nih.gov |
| Production Scalability | Complex chemical synthesis and potentially low yields from natural producers pose manufacturing hurdles. nih.govrsc.org | Optimization of fermentation processes; metabolic engineering of producer strains. nih.govasm.org |
Potential for Natural Product Engineering and Synthetic Biology
The challenges associated with Micrococcin P1's natural properties make it an excellent candidate for improvement through natural product engineering and synthetic biology. amerigoscientific.comasm.org As a ribosomally synthesized and post-translationally modified peptide (RiPP), its biosynthetic pathway is amenable to genetic manipulation. frontiersin.orgasm.org
Biosynthetic Pathway Engineering: The gene cluster responsible for Micrococcin P1 biosynthesis has been identified and can be genetically engineered. asm.org By modifying the genes involved in the post-translational modifications, it is possible to create novel analogs with improved properties, such as enhanced solubility or a lower propensity for resistance. asm.orgresearchgate.net Reconstituting and modularizing the biosynthetic pathway in a host organism like Bacillus subtilis provides a powerful platform for such engineering efforts. asm.orgresearchgate.net
Precursor-Directed Biosynthesis: This approach involves feeding synthetic, modified precursor molecules to the producing organism, which then incorporates them into the final structure, generating novel derivatives.
Combinatorial Biosynthesis: By mixing and matching biosynthetic genes from different thiopeptide pathways, it may be possible to create hybrid molecules with unique and potentially superior therapeutic profiles.
Improving Production Yields: Synthetic biology tools can be used to optimize the expression of the Micrococcin P1 gene cluster in a heterologous host, potentially leading to significantly higher and more reliable production yields than from the native strains. asm.org
These bioengineering strategies hold the key to unlocking the full therapeutic potential of the Micrococcin P1 scaffold, allowing for the creation of next-generation antibiotics and other therapeutics with improved drug-like properties. amerigoscientific.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
